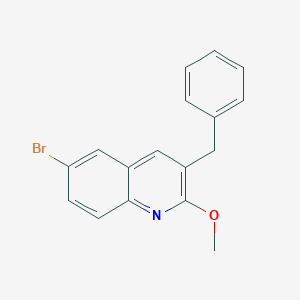

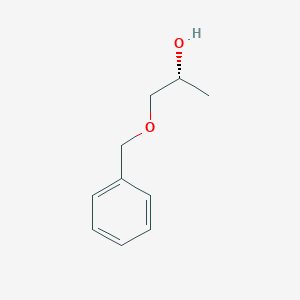

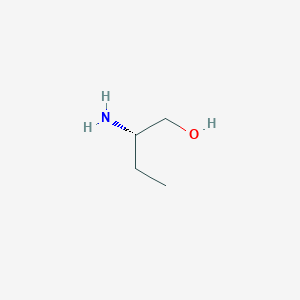

![molecular formula C33H24Br2N4 B032160 5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole CAS No. 151052-34-5](/img/structure/B32160.png)

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole is a tetrazole derivative, a class of compounds known for their versatility in various fields of chemistry due to their unique structural and electronic properties. Tetrazoles exhibit a broad spectrum of biological activities and are used in medicinal chemistry, material science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the cyclization of nitriles under different conditions. Specific methods for the synthesis of 5-substituted 2-trityltetrazoles involve tritylation of tetrazole and its derivatives under phase-transfer catalysis, yielding the corresponding 5-substituted 2-trityltetrazoles. These compounds can serve various functions, including protecting NH bonds in nitrogen-containing heterocycles and OH bonds in primary alcohols. Thermal transformations of these derivatives can lead to the formation of tetrazines or diphenylheptafulvenes, depending on the reaction conditions (Myznikov et al., 2002).

Molecular Structure Analysis

The crystal structure of similar tetrazole derivatives reveals that tetrazole rings tend to be planar, with significant dihedral angles observed between the tetrazole ring and attached phenyl rings, indicating no conjugation to the tetrazole groups. This structural feature is crucial for understanding the compound's reactivity and interaction with other molecules (Zhao et al., 2013).

Chemical Reactions and Properties

5-Substituted 2-trityltetrazoles are reactive under various conditions. For example, their thermolysis in benzonitrile leads to the formation of tetrazines, while in dodecane, it results in the formation of diphenylheptafulvenes. These transformations showcase the chemical versatility of tetrazole derivatives and their potential for generating new compounds with unique properties (Myznikov et al., 2002).

科学的研究の応用

Structural Analysis and Synthesis : A study by Guo-xi Wang and Heng‐Yun Ye (2007) involved the synthesis of a closely related compound, showcasing the geometric parameters and dihedral angles between the tetrazole ring and the attached phenyl rings, providing insights into its structural characteristics (Guo-xi Wang & Heng‐Yun Ye, 2007).

Crystal Structure Characterization : Zhao et al. (2013) characterized two polymorphs of a similar tetrazole derivative through X-ray diffraction and Hirschfeld surface analysis, revealing differences in molecular orientation and interatomic distances due to varying π···π stacking interactions (J. Zhao et al., 2013).

Docking Studies and Crystal Structure Analysis : Research by Al-Hourani et al. (2015) provided a detailed analysis of the crystal structure of tetrazole derivatives and conducted molecular docking studies to understand their potential as COX-2 inhibitors, indicating their relevance in designing anti-inflammatory agents (B. J. Al-Hourani et al., 2015).

Pharmacological Analysis : Kamble et al. (2017) synthesized and analyzed tetrazole compounds for their pharmacological properties, including angiotensin-converting enzyme inhibition, anti-proliferative, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (A. Kamble et al., 2017).

Synthesis of Novel Analogues : Shahbazi Mojarrad et al. (2011) reported the synthesis of novel 1,4-dihydropyridine derivatives bearing biphenyl-2'-tetrazole substitution, aiming to explore their dual activity as angiotensin II receptor and calcium channel blockers, indicating a potential for cardiovascular therapeutic applications (J. Shahbazi Mojarrad et al., 2011).

特性

IUPAC Name |

5-[2-[4-(dibromomethyl)phenyl]phenyl]-2-trityltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-38-39(37-32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTYIAGAGAAHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24Br2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

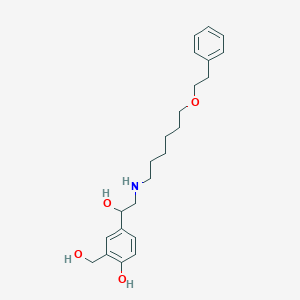

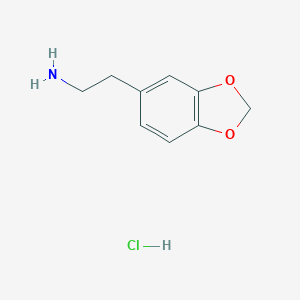

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)

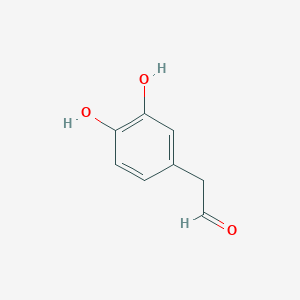

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)